1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL
Overview
Description
1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[3,4-D]pyrimidine family, known for their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been known to target camp-dependent protein kinase catalytic subunit alpha and camp-dependent protein kinase inhibitor alpha .
Mode of Action
The specific nature of these interactions and the resulting changes would depend on the exact biochemical properties of the compound and its targets .
Biochemical Pathways
Given its potential targets, it may influence pathways regulated by camp-dependent protein kinases . These kinases play a crucial role in various cellular processes, including metabolism, transcription, cell cycle progression, and cell differentiation .
Result of Action
Based on its potential targets, it may influence various cellular processes regulated by camp-dependent protein kinases .
Biochemical Analysis
Biochemical Properties
1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain tyrosine kinases, which are enzymes that catalyze the phosphorylation of tyrosine residues in proteins . This inhibition can affect cell signaling pathways and alter cellular responses. Additionally, this compound interacts with DNA and RNA polymerases, potentially affecting gene expression and replication processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, this compound can inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle and reducing the expression of cyclin-dependent kinases .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it can inhibit the activity of tyrosine kinases by binding to their active sites, preventing the phosphorylation of target proteins . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits good stability under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in certain cell lines . The exact temporal dynamics of its effects can vary depending on the experimental setup and conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve significant biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This compound can also interact with other metabolic enzymes, such as glutathione S-transferases, influencing its detoxification and excretion . The metabolic flux and levels of metabolites can be affected by the presence of this compound, potentially altering cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, it can bind to plasma proteins, influencing its distribution and bioavailability. The localization and accumulation of this compound within specific tissues can vary depending on the expression of transporters and binding proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzoyl chloride with hydrazine to form 2-chlorobenzohydrazide. This intermediate then undergoes cyclization with 4,6-dichloropyrimidine under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-D]pyrimidine: Known for its antiproliferative and antioxidant activities.
Pyrazolo[3,4-D]pyrimidine derivatives: Exhibits antibacterial and anticancer properties.
4-Aminopyrrolo[2,3-D]pyrimidine: Studied for its antitubercular activity.
Uniqueness
1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chlorine atom provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry. Additionally, its ability to inhibit a wide range of enzymes makes it a valuable compound in medicinal research.
Properties
IUPAC Name |
1-(2-chlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O/c12-8-3-1-2-4-9(8)16-10-7(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQCFUBRJDCYLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=N2)C(=O)NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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